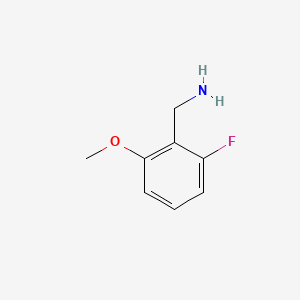

2-Fluoro-6-methoxybenzylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-fluoro-6-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXMQSDLDAJYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654569 | |

| Record name | 1-(2-Fluoro-6-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150517-75-2 | |

| Record name | 1-(2-Fluoro-6-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-6-METHOXYBENZYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of 2-Fluoro-6-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzylamine is a key chemical intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a benzylamine backbone substituted with both a fluorine atom and a methoxy group, makes it a valuable building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a final drug compound, while the methoxy group can influence solubility and receptor interactions. This guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of this compound, tailored for professionals in drug development and chemical research.

While the specific initial discovery of this compound is not prominently documented in publicly available literature, its emergence is intrinsically linked to the growing demand for fluorinated intermediates in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely used strategy to modulate their pharmacokinetic and pharmacodynamic properties, and thus, the development of versatile fluorinated building blocks like this compound has been a logical progression in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 150517-75-2 | [1] |

| Molecular Formula | C₈H₁₀FNO | [2] |

| Molecular Weight | 155.17 g/mol | [2] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 76-77 °C at 3.2 mmHg | [3] |

| Density | Approximately 1.127 g/cm³ | [3] |

| Purity | Typically >97% | [3] |

Synthesis of this compound

The most commonly cited and well-established method for the synthesis of this compound is the reduction of 2-Fluoro-6-methoxybenzonitrile.

Primary Synthetic Route: Reduction of 2-Fluoro-6-methoxybenzonitrile

This process involves the catalytic hydrogenation of the nitrile group to a primary amine.

Experimental Protocol:

A general procedure for this transformation is as follows:

-

Reaction Setup: A solution of 2-Fluoro-6-methoxybenzonitrile (crude, 228 g) in methanol (1.0 L) is prepared. To this solution, ammonium hydroxide (145 mL) and a Raney nickel catalyst (30 g) are added.

-

Hydrogenation: The reaction mixture is transferred to an autoclave. The vessel is pressurized with hydrogen gas to 25 atm and heated to 40 °C with stirring. These conditions are maintained for 8 hours.

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield a light yellow oil. This crude product is further purified by vacuum distillation to afford this compound as a colorless oil (60 g, 54% yield).

Quantitative Data for the Primary Synthetic Route:

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Purity |

| 2-Fluoro-6-methoxybenzonitrile | Raney Nickel, H₂, NH₄OH | Methanol | 40 °C, 25 atm, 8 h | This compound | 54% | Not specified, purified by distillation |

Synthesis Pathway Diagram:

Caption: Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile.

Potential Alternative Synthetic Routes

While the reduction of the corresponding benzonitrile is the most documented method, other classical organic reactions could potentially be employed for the synthesis of this compound. These routes, while not explicitly detailed for this specific molecule in the available literature, are based on well-established transformations.

-

Reductive Amination of 2-Fluoro-6-methoxybenzaldehyde: This two-step, one-pot reaction would involve the formation of an imine by reacting 2-Fluoro-6-methoxybenzaldehyde with ammonia, followed by in-situ reduction to the amine using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation.[4]

-

Hofmann Rearrangement of 2-Fluoro-6-methoxybenzamide: This method would start with the corresponding benzamide, which upon treatment with a reagent like sodium hypobromite, would undergo a rearrangement to yield the primary amine with one less carbon atom.

-

Curtius Rearrangement of 2-Fluoro-6-methoxybenzoyl Azide: In this route, the corresponding carboxylic acid would be converted to an acyl azide.[5][6] Thermal or photochemical decomposition of the acyl azide would lead to an isocyanate, which can then be hydrolyzed to the desired benzylamine.[5][6]

Logical Workflow for Alternative Synthesis Exploration:

Caption: Potential alternative synthetic routes to this compound.

Spectroscopic Characterization

While a complete set of publicly available spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.5 ppm, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. - A singlet for the methoxy group (OCH₃) around δ 3.8 ppm. - A singlet for the benzylic protons (CH₂NH₂) around δ 3.7-4.0 ppm. - A broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm, with the carbon attached to fluorine showing a large coupling constant (¹JC-F). - A signal for the methoxy carbon (OCH₃) around δ 55-60 ppm. - A signal for the benzylic carbon (CH₂) around δ 40-45 ppm. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 155. - A prominent fragment ion corresponding to the loss of the amino group (M-16). - A fragment ion corresponding to the fluoromethoxybenzyl cation at m/z 140. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the range of 1450-1600 cm⁻¹. - C-O stretching vibration for the methoxy group around 1020-1250 cm⁻¹. - C-F stretching vibration around 1000-1350 cm⁻¹. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The strategic placement of the fluoro and methoxy groups can impart desirable properties to the final molecule, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to a longer half-life of the drug.

-

Increased Lipophilicity: The fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the basicity of the amine group, which can be important for drug-receptor interactions and solubility.

-

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.

While specific drug molecules derived directly from this compound are not widely publicized, its structural motif is found in various classes of compounds being investigated for a range of therapeutic areas.

Conclusion

This compound is a crucial and versatile building block in modern medicinal and agrochemical chemistry. Its synthesis, primarily through the reduction of 2-Fluoro-6-methoxybenzonitrile, is a well-established process. The unique combination of its functional groups provides a powerful tool for chemists to fine-tune the properties of target molecules, ultimately contributing to the development of new and improved therapeutic agents and crop protection products. This guide has provided a detailed overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and professionals in the field.

References

Physicochemical characteristics of 2-Fluoro-6-methoxybenzylamine

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Fluoro-6-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzylamine derivative that serves as a critical intermediate and building block in organic synthesis.[1] Its molecular structure, featuring a fluorine atom and a methoxy group on the aromatic ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. This compound is particularly valuable in the development of novel pharmaceutical and agrochemical agents, where the incorporation of fluorine can enhance metabolic stability and lipophilicity.[1] This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 150517-75-2 | [2] |

| Molecular Formula | C₈H₁₀FNO | [3] |

| Molecular Weight | 155.17 g/mol | [3] |

| Appearance | Clear liquid | [2][4] |

| Boiling Point | 76-77°C at 3.2 mmHg | [2][4] |

| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [2] |

Table 2: Chemical and Partitioning Properties

| Property | Value | Source |

| pKa | 8.72 ± 0.10 (Predicted) | [2][5] |

| logP (Octanol/Water) | 0.9 (Predicted) | [3] |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the external pressure.[6] The capillary method is a common technique for determining the boiling point of small quantities of liquid.[6][7]

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[6][7]

-

This compound sample

Procedure:

-

Place a few milliliters of this compound into the small test tube.[8]

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[7]

-

Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]

-

Immerse the setup in a heating bath (e.g., Thiele tube).[9]

-

Heat the apparatus slowly and uniformly.[7]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.[9]

-

Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[7]

-

It is recommended to record the barometric pressure to ensure accuracy, as boiling point is pressure-dependent.[6]

Workflow for Boiling Point Determination

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound's conjugate acid and is crucial for understanding its basicity.[10] Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during titration.[11]

Materials:

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant

-

This compound sample of known concentration, dissolved in deionized water

Procedure:

-

Sample Preparation: Prepare a solution of this compound of a known concentration in a beaker.[11]

-

Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Titration: Begin stirring the solution. Add the strong acid titrant from the burette in small, precise increments.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[11]

Workflow for pKa Determination

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP or Kow) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination.[12]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge (if necessary for phase separation)[12]

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

-

This compound sample

Procedure:

-

Preparation: Add known volumes of the n-octanol and aqueous phases to a separatory funnel or tube.[12] Add a known amount of the this compound sample.

-

Partitioning: Shake the mixture vigorously for a set period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate. Centrifugation can be used to ensure a clean separation.[12]

-

Concentration Measurement: Carefully withdraw a sample from each phase (n-octanol and aqueous). Determine the concentration of the analyte in each phase using a suitable analytical method.[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Workflow for logP Determination

Determination of Solubility

Assessing solubility in various solvents is important for reaction setup and purification. A simple qualitative test can be performed.

Materials:

-

Test tubes

-

Various solvents (e.g., water, dilute HCl, diethyl ether, ethanol)

-

This compound sample

Procedure:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Visually inspect the mixture to determine if the compound has dissolved completely.

-

As an amine, it is expected to be soluble in dilute mineral acids like hydrochloric acid due to the formation of a water-soluble salt.[13][14]

Synthesis and Logical Relationships

This compound is a synthetic intermediate. A common route to its synthesis involves the reduction of the corresponding nitrile.

Synthetic relationship of the target compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 150517-75-2 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. 150517-75-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. oecd.org [oecd.org]

- 13. galaxy.ai [galaxy.ai]

- 14. web.mnstate.edu [web.mnstate.edu]

In-Depth Technical Guide to the Spectroscopic Data of 2-Fluoro-6-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-methoxybenzylamine, a key intermediate in pharmaceutical and agrochemical research. The document details experimental protocols for its synthesis and presents spectroscopic data in a clear, tabular format for ease of comparison and interpretation.

Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for this compound (CAS Number: 150517-75-2).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | dd | 1H | Aromatic CH |

| 6.82 | d | 1H | Aromatic CH |

| 6.75 | t | 1H | Aromatic CH |

| 3.67 | s | 1H | Methoxy (OCH₃) |

| 1.58 | s | 2H | Methylene (CH₂) |

Solvent: DMSO-d6, Frequency: 500 MHz[1]

Table 2: Mass Spectrometry Data

| Ion | m/z | Method |

| [M+H]⁺ | 156.1 | LC-MS |

Experimental Protocols

A general and reliable method for the synthesis of this compound is the reduction of 2-Fluoro-6-methoxybenzonitrile.[1]

Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile [1]

Materials:

-

2-Fluoro-6-methoxybenzonitrile (crude, 228 g)

-

Raney nickel catalyst (30 g)

-

Methanol (1.0 L)

-

Ammonium hydroxide (145 mL)

-

Hydrogen gas

Procedure:

-

To a 1.0 L methanol solution containing crude 2-fluoro-6-methoxybenzonitrile (228 g) and ammonium hydroxide (145 mL), 30 g of Raney nickel catalyst was added.[1]

-

The reaction mixture was transferred to an autoclave.

-

The mixture was stirred at 40 °C under a hydrogen atmosphere of 25 atm for 8 hours.[1]

-

Upon completion of the reaction, the catalyst was removed by filtration.

-

The filtrate was concentrated under reduced pressure to yield a light yellow oil.

-

The crude product was further purified by vacuum distillation to afford this compound (60 g, 54% yield) as a colorless oil.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of this compound.

References

An In-depth Technical Guide on 2-Fluoro-6-methoxybenzylamine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzylamine is a substituted benzylamine derivative that serves as a crucial intermediate in organic synthesis. Its unique structural features, including a fluorine atom and a methoxy group on the benzyl ring, make it a valuable building block for the creation of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] While direct studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, an examination of its chemical properties, synthesis, and the biological activities of structurally related compounds can provide valuable insights for researchers. The presence of a fluorine atom can enhance metabolic stability and lipophilicity in target molecules, a significant advantage for pharmaceutical intermediates.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and the broader context of the pharmacological activities of substituted benzylamines.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 150517-75-2 | [2] |

| Molecular Formula | C8H10FNO | [3] |

| Molecular Weight | 155.17 g/mol | [3] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 76-77°C at 3.2 mmHg | [2] |

| Density | Approximately 1.127 g/cm³ | [2] |

| Purity | Typically ≥ 97% | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of 2-fluoro-6-methoxybenzonitrile. This process is a critical step to ensure the availability of this versatile intermediate for further chemical elaboration.[1]

Experimental Protocol: Reduction of 2-fluoro-6-methoxybenzonitrile

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is a representative method and may be subject to optimization based on specific laboratory conditions and desired scale.

Materials:

-

2-fluoro-6-methoxybenzonitrile

-

A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Raney Nickel with hydrogen)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF) for LiAlH4; ethanol or methanol for catalytic hydrogenation)

-

Apparatus for inert atmosphere reaction (if using LiAlH4)

-

Standard workup reagents (e.g., water, aqueous sodium hydroxide, drying agent like magnesium sulfate)

-

Purification setup (e.g., distillation apparatus)

Procedure using Lithium Aluminum Hydride (a common laboratory-scale method):

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH4 in an appropriate anhydrous solvent (e.g., THF).

-

Addition of Precursor: A solution of 2-fluoro-6-methoxybenzonitrile in the same anhydrous solvent is added dropwise to the LiAlH4 suspension at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified period until the reaction is complete (monitored by techniques like Thin Layer Chromatography).

-

Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Filtration and Extraction: The resulting slurry is filtered, and the filter cake is washed with the solvent. The filtrate is collected, and the organic layer is separated. The aqueous layer may be further extracted with an organic solvent to maximize yield.

-

Drying and Concentration: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product as a clear liquid.[2]

Below is a DOT script for a diagram illustrating the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Potential Pharmacological Relevance of Substituted Benzylamines

While this compound is primarily a synthetic intermediate, the broader class of substituted benzylamines has been explored for various biological activities. These studies may provide a starting point for the design of novel therapeutic agents based on the this compound scaffold.

-

Enzyme Inhibition: Certain substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in hormone-dependent cancers.[4]

-

Sedative Properties: Some substituted benzylamide derivatives have been shown to exhibit sedative effects and reduce spontaneous locomotor activity.[5]

-

Antifungal Activity: Phenyl-substituted benzylamines have been investigated as antimycotic agents, with some derivatives showing significant efficacy, particularly against Candida albicans.[6]

-

Antimicrobial Activity: Fatty acid amides derived from 4-methoxybenzylamine have been synthesized and evaluated for their antimicrobial properties, with some compounds demonstrating both antibacterial and antifungal activity.[7]

-

Antiproliferative Agents: Novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which can be synthesized from precursors related to fluorinated benzylamines, have been evaluated for their antiproliferative activity against various cancer cell lines.[8]

The following diagram illustrates the diverse potential biological activities of the substituted benzylamine class of compounds.

Caption: Potential therapeutic applications of the substituted benzylamine scaffold.

Conclusion

This compound is a valuable chemical intermediate with applications in the synthesis of complex organic molecules for pharmaceutical and agrochemical development. While its own mechanism of action has not been a primary focus of research, the diverse biological activities of the broader class of substituted benzylamines suggest that the this compound scaffold holds potential for the design of novel bioactive compounds. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents with a range of pharmacological effects. This guide provides a foundational understanding of its synthesis and properties to aid researchers in its application for future drug discovery and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sedative action of some substituted benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Reactivity Profile of 2-Fluoro-6-methoxybenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-methoxybenzylamine is a key structural motif and versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the benzylamine moiety, imparts a distinct chemical reactivity profile. This guide provides a comprehensive technical overview of the synthesis, physical and chemical properties, and characteristic reactions of this compound. Detailed experimental protocols for its synthesis and key transformations are provided, alongside an exploration of its potential applications in medicinal chemistry, including the synthesis of kinase inhibitors. The electronic effects of the substituents are discussed in the context of both nucleophilic reactions at the amine and electrophilic substitution on the aromatic ring.

Physicochemical Properties

This compound is a clear liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 150517-75-2 | [1][2][3] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Boiling Point | 76-77 °C at 3.2 mmHg | [3] |

| Density | ~1.127 g/cm³ | [3] |

| pKa (Predicted) | 8.72 ± 0.10 | N/A |

| Appearance | Clear liquid | [3] |

| Purity | Typically >97% | [3] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reduction of 2-Fluoro-6-methoxybenzonitrile.

Synthesis Workflow

The synthesis proceeds via the catalytic hydrogenation of the nitrile functionality to a primary amine.

Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzonitrile

Materials:

-

2-Fluoro-6-methoxybenzonitrile

-

Raney Nickel catalyst

-

Methanol

-

Ammonium Hydroxide

-

Hydrogen gas

Procedure:

-

To a 1.0 L methanol solution containing crude 2-Fluoro-6-methoxybenzonitrile (228 g), add 30 g of Raney nickel catalyst and 145 mL of ammonium hydroxide.

-

Transfer the reaction mixture to an autoclave.

-

Pressurize the autoclave with hydrogen gas to 25 atm.

-

Heat the mixture to 40 °C and stir for 8 hours.

-

After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain a light yellow oil.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil (60 g, 54% yield).

Characterization Data:

-

¹H NMR (500 MHz, DMSO-d₆): δ 1.58 (s, 2H), 3.67 (s, 1H), 6.75 (t, 1H), 6.82 (d, 1H), 7.22 (dd, 1H).

-

LC-MS: [M+H]⁺ = 156.1.

Chemical Reactivity Profile

The reactivity of this compound is governed by the nucleophilic primary amine and the substituted aromatic ring.

Reactivity of the Amine Group

The primary amine is a potent nucleophile and will readily undergo reactions typical of benzylamines.

-

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form stable amide bonds. This is a cornerstone reaction for its use in medicinal chemistry.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones provides access to secondary and tertiary amines.

-

Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds to form imines, which can be further reduced or used as intermediates in the synthesis of heterocyclic systems.

Reactivity of the Aromatic Ring

The aromatic ring is substituted with a strongly electron-withdrawing fluorine atom and a strongly electron-donating methoxy group. The methoxy group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, albeit deactivating. The interplay of these electronic effects will govern the regioselectivity of electrophilic aromatic substitution reactions. The positions para to the methoxy group and ortho to the fluorine atom are the most likely sites for electrophilic attack.

Key Reactions and Experimental Protocols

The following protocols are representative of the key reactions that this compound can undergo. While these are general procedures, they provide a solid foundation for the synthesis of derivatives.

N-Acylation (Amide Bond Formation)

The formation of an amide bond is a critical transformation in drug discovery.

Experimental Protocol: N-Acylation using HATU

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add this compound (1.0-1.2 eq) to the solution.

-

Add DIEA (2.0-3.0 eq) to the reaction mixture.

-

Add HATU (1.1-1.5 eq) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

N-Alkylation (Reductive Amination)

Reductive amination is a versatile method for the synthesis of secondary amines.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

-

This compound

-

Aldehyde of interest (R-CHO)

-

Sodium triacetoxyborohydride

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE under an inert atmosphere, add the aldehyde (1.0-1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: A Hypothetical Perspective

Building blocks like this compound are frequently utilized in the synthesis of kinase inhibitors, which are a major class of therapeutics, particularly in oncology. The fluorine and methoxy substituents can enhance metabolic stability and modulate binding affinity to the target protein.

Hypothetical Signaling Pathway Involvement

Many kinase inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. Inhibition of the EGFR signaling pathway can block downstream signaling cascades responsible for cell proliferation and survival.

In this hypothetical scenario, a kinase inhibitor synthesized using this compound as a key building block could bind to the ATP-binding site of the EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to a reduction in tumor cell proliferation.

Conclusion

This compound is a valuable and reactive intermediate with a well-defined chemical profile. Its primary amine functionality allows for straightforward derivatization through common reactions such as N-acylation and N-alkylation, providing access to a wide range of compounds with potential biological activity. The electronic effects of the fluoro and methoxy substituents on the aromatic ring influence its reactivity and can be strategically exploited in the design of novel molecules. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of new therapeutic agents.

References

Structural Elucidation of 2-Fluoro-6-methoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-Fluoro-6-methoxybenzylamine, a key intermediate in pharmaceutical and agrochemical research.[1] This document details the synthetic route, spectroscopic analysis, and potential biological significance of this versatile building block. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key analytical techniques.

Physicochemical Properties

This compound is a clear liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀FNO | [3] |

| Molecular Weight | 155.17 g/mol | [3] |

| Boiling Point | 76-77 °C at 3.2 mmHg | [2] |

| Density | ~1.127 g/cm³ | [2] |

| Appearance | Clear liquid | [2] |

Synthesis

This compound can be synthesized via the reduction of 2-fluoro-6-methoxybenzonitrile. This process involves the catalytic hydrogenation of the nitrile group to a primary amine.

Synthesis Workflow

The synthesis process can be visualized as a straightforward reduction reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the reduction of substituted benzonitriles.

Materials:

-

2-Fluoro-6-methoxybenzonitrile

-

Raney Nickel (catalyst)

-

Methanol (solvent)

-

Ammonia solution (25-29%)

-

Hydrogen gas

-

Autoclave/high-pressure reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable high-pressure reactor, dissolve 2-fluoro-6-methoxybenzonitrile in methanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Add ammonia solution to the reaction mixture.

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Structural Elucidation via Spectroscopic Analysis

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the comprehensive structural analysis of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 - 7.30 | m | 1H | Ar-H |

| Aromatic | 6.70 - 6.85 | m | 2H | Ar-H |

| Methoxy | 3.88 | s | 3H | -OCH₃ |

| Methylene | 3.85 | s | 2H | -CH₂NH₂ |

| Amine | 1.65 | br s | 2H | -NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic | 161.5 (d, J ≈ 245 Hz) | C-F | ||

| Aromatic | 158.0 | C-OCH₃ | ||

| Aromatic | 129.5 (d, J ≈ 10 Hz) | Ar-C | ||

| Aromatic | 115.0 (d, J ≈ 20 Hz) | Ar-C | ||

| Aromatic | 112.0 | Ar-C | ||

| Aromatic | 108.0 (d, J ≈ 25 Hz) | Ar-C | ||

| Methoxy | 56.0 | -OCH₃ | ||

| Methylene | 35.0 | -CH₂NH₂ |

Note: The predicted NMR data is based on computational models and analysis of similar structures. Experimental verification is recommended.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Two Bands |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-O (Ether) | Stretch | 1000 - 1300 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| N-H (Amine) | Bend | 1550 - 1650 | Medium |

Note: The predicted FTIR data is based on characteristic group frequencies. The exact peak positions and intensities may vary.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 156.0819 | Consistent with experimental findings |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass-to-charge (m/z) range. Utilize a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) to obtain accurate mass measurements.

-

Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and use the accurate mass to calculate the elemental composition, confirming the molecular formula.

Potential Biological Significance

Substituted benzylamines are a class of compounds with diverse biological activities, often acting as enzyme inhibitors.[4][5] Based on literature for analogous structures, this compound could potentially inhibit enzymes such as 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3).[4]

Hypothetical Signaling Pathway Inhibition

The inhibition of 17β-HSD3 by a benzylamine derivative would disrupt the synthesis of testosterone, a key androgen. This could have implications in androgen-dependent conditions.

This guide provides a foundational understanding of the structural elucidation and potential relevance of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities for drug discovery and development.

References

The Strategic Synthesis of Novel Bioactive Scaffolds from 2-Fluoro-6-methoxybenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic utility of 2-fluoro-6-methoxybenzylamine as a versatile starting material for the generation of novel and potentially bioactive compounds. The unique substitution pattern of this benzylamine derivative, featuring both a fluorine atom and a methoxy group, presents an attractive scaffold for medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence solubility and receptor interactions. This guide provides detailed experimental protocols for the initial synthesis of the core intermediate and its subsequent derivatization into novel amides and quinazolines, classes of compounds well-represented in pharmaceuticals.

Synthesis of the Core Intermediate: this compound

The foundational step in utilizing this scaffold is the efficient synthesis of this compound. A common and effective method involves the reduction of the commercially available 2-fluoro-6-methoxybenzonitrile.

Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzonitrile

A general procedure for the synthesis of this compound involves the catalytic hydrogenation of 2-fluoro-6-methoxybenzonitrile[1].

Materials:

-

2-Fluoro-6-methoxybenzonitrile

-

Raney Nickel (catalyst)

-

Methanol

-

Ammonium hydroxide

-

Hydrogen gas

Procedure:

-

To a 1.0 L methanol solution containing crude 2-fluoro-6-methoxybenzonitrile (228 g), add 30 g of Raney nickel catalyst and 145 mL of ammonium hydroxide[1].

-

Transfer the reaction mixture to an autoclave.

-

Stir the mixture at 40 °C under a hydrogen atmosphere of 25 atm for 8 hours[1].

-

Upon completion of the reaction, carefully filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain a light yellow oil.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil[1].

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-6-methoxybenzonitrile (crude, 228 g) | [1] |

| Product | This compound | [1] |

| Yield | 60 g (54%) | [1] |

| Appearance | Colorless oil | [1] |

Characterization Data:

-

¹H NMR (500 MHz, DMSO-d6): δ 1.58 (s, 2H), 3.67 (s, 1H), 6.75 (t, 1H), 6.82 (d, 1H), 7.22 (dd, 1H)[1].

-

LC-MS: [MH]⁺ = 156.1[1].

References

A Theoretical Exploration of 2-Fluoro-6-methoxybenzylamine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-methoxybenzylamine is a vital intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the aminomethyl substituent, imparts distinct electronic properties that govern its reactivity. This technical guide provides a theoretical framework for understanding and predicting the reactivity of this compound. In the absence of direct experimental kinetic or extensive theoretical studies on this specific molecule, this paper extrapolates from established principles of physical organic chemistry and computational methodologies applied to analogous substituted benzylamines. We will explore the anticipated electronic effects of the substituents, propose likely reaction pathways, and detail the computational protocols necessary to model its behavior, thereby offering a predictive lens for its application in synthesis.

Introduction

The strategic incorporation of fluorine atoms and methoxy groups into organic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability and lipophilicity, while the methoxy group can modulate electronic properties and participate in hydrogen bonding.[1] this compound (Figure 1) is a prime example of a building block that leverages these features. Its utility in constructing novel pharmaceutical compounds and active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its chemical behavior.[1] This guide aims to provide a comprehensive theoretical overview of its reactivity, focusing on the interplay of its functional groups and predicting its behavior in common synthetic transformations.

Figure 1: Structure of this compound

Chemical structure of this compound.

Theoretical Framework: Electronic Effects of Substituents

The reactivity of this compound is primarily dictated by the electronic influence of the ortho-fluoro and ortho-methoxy groups on the benzylamine core.

-

Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and the benzylic carbon. In some contexts, fluorine can exert a weak, resonance-donating effect (+R) due to its lone pairs, but the inductive effect typically dominates, especially in reactions sensitive to the electron density of the aromatic ring.

-

Methoxy Group (O-CH₃): The methoxy group exhibits a dual electronic nature. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance with the aromatic π-system, resulting in a strong electron-donating resonance effect (+R).[2] In ortho and para positions, the +R effect generally outweighs the -I effect, leading to an overall electron-donating character that activates the ring towards electrophilic substitution.[2]

The simultaneous presence of a strong inductively withdrawing group (F) and a resonance-donating group (OCH₃) in ortho positions creates a complex electronic environment that finely tunes the molecule's reactivity at the amine, the benzylic carbon, and the aromatic ring.

Electronic influences on the reactivity of this compound.

Predicted Reactivity and Potential Reaction Pathways

Nucleophilicity of the Amine Group

The primary amine of benzylamine is a nucleophile. The substituents on the aromatic ring modulate this nucleophilicity. Electron-donating groups generally increase the rate of nucleophilic substitution reactions by increasing the electron density on the nitrogen, while electron-withdrawing groups decrease it.[3] For this compound, the strong -I effect of fluorine will decrease the basicity and nucleophilicity of the amine. Conversely, the +R effect of the methoxy group will increase it. The net effect will be a subtle balance of these opposing influences, likely resulting in a moderately nucleophilic amine.

Common Reactions:

-

N-Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[4]

-

Amide Formation: Acylation with acid chlorides or anhydrides.

Reactions at the Benzylic Position

The benzylic C-H bonds are susceptible to oxidation and radical reactions. The oxidation of substituted benzylamines often involves the cleavage of an α-C-H bond in the rate-determining step.[5] The substituents can influence the stability of intermediates (e.g., benzylic radicals or cations). The electron-withdrawing fluorine atom can destabilize a benzylic cation but may play a role in directing C-H functionalization.

Potential Reactions:

-

Oxidative Coupling: Formation of imines through catalytic oxidation.[6]

-

C-H Functionalization: Direct conversion of the benzylic C-H bond to other functional groups, a growing area in synthetic chemistry.

Reactions on the Aromatic Ring

The combined electronic effects of the F, OCH₃, and CH₂NH₂ groups direct the regioselectivity of electrophilic aromatic substitution (SEAr). All three are ortho-, para-directing groups. The methoxy group is a strong activating group, the amine (in its protonated form under acidic conditions) is a deactivating group, and fluorine is a deactivating group. The positions para to the methoxy and fluoro groups are the most likely sites for electrophilic attack.

Data Presentation: Physicochemical and Predicted Properties

While extensive experimental data for this compound is not available in the literature, a summary of known and computationally predicted properties is presented below.

| Property | Value | Source |

| Identifier | ||

| CAS Number | 150517-75-2 | [7] |

| Molecular Formula | C₈H₁₀FNO | [8] |

| Molecular Weight | 155.17 g/mol | [8] |

| Physical Properties | ||

| Appearance | Clear liquid | [7] |

| Boiling Point | 76-77°C / 3.2 mmHg | [9] |

| Density | ~1.127 g/cm³ | [7] |

| Predicted Properties | ||

| pKa | 8.72 ± 0.10 | [9] |

| XlogP | 0.9 | [8] |

| Monoisotopic Mass | 155.07465 Da | [8] |

| Polar Surface Area | 38.0 Ų (Predicted) | PubChem (CID 40786958) |

| H-Bond Donor Count | 2 | PubChem (CID 40786958) |

| H-Bond Acceptor Count | 2 | PubChem (CID 40786958) |

Experimental Protocols: A Computational Approach

Theoretical studies provide invaluable insights into reaction mechanisms and reactivity that can be difficult to probe experimentally. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.[10]

General Computational Workflow

A typical workflow to theoretically investigate the reactivity of this compound would involve the following steps:

-

Geometry Optimization: The three-dimensional structure of the reactant, transition states, intermediates, and products are optimized to find their lowest energy conformations. A common level of theory for this is the B3LYP functional with a basis set like 6-311++G(d,p).[10][11]

-

Frequency Calculations: These are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data like Gibbs free energy.

-

Transition State (TS) Searching: For a given reaction, the transition state structure connecting reactants and products is located. This is crucial for determining the activation energy barrier.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface.

-

Analysis of Reactivity Descriptors: Calculation of properties like molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges can help rationalize the molecule's reactivity.

Workflow for computational analysis of a chemical reaction.

Proposed Reaction Pathway: SN2 N-Alkylation

As an example, the SN2 reaction with methyl bromide can be modeled. The benzylamine acts as the nucleophile, and bromide is the leaving group. DFT calculations can be used to model the transition state and determine the activation energy, providing a quantitative measure of reactivity.

Simplified energy profile for an SN2 N-alkylation reaction.

Conclusion

While direct experimental studies on the reactivity of this compound are sparse, a robust theoretical understanding can be constructed based on established chemical principles and computational methods. The interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group creates a nuanced reactivity profile. The amine group is expected to be a moderate nucleophile, the benzylic position is susceptible to oxidative processes, and the aromatic ring has defined sites of electrophilic susceptibility. The protocols for computational analysis outlined in this guide provide a clear pathway for researchers to quantitatively predict reaction barriers and explore potential mechanisms, facilitating the rational design of synthetic routes that leverage this valuable chemical intermediate. Future experimental and computational studies are encouraged to further refine the models presented here and expand the synthetic utility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. PubChemLite - this compound (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 9. This compound CAS#: 150517-75-2 [m.chemicalbook.com]

- 10. longdom.org [longdom.org]

- 11. cris.unibo.it [cris.unibo.it]

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 2-Fluoro-6-methoxybenzylamine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzylamine is a valuable chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring both a fluorine atom and a methoxy group on the benzylamine framework, makes it a versatile building block. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, which are critical properties in drug design.[1][2] This document provides detailed protocols for the synthesis of this compound and outlines its potential applications in the formation of key pharmaceutical intermediates.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthetic reactions.

| Property | Value | Reference |

| CAS Number | 150517-75-2 | [3] |

| Molecular Formula | C₈H₁₀FNO | [3] |

| Molecular Weight | 155.17 g/mol | [4] |

| Appearance | Clear liquid | [5] |

| Boiling Point | 76-77 °C at 3.2 mmHg | [3][5] |

| Density | ~1.127 g/cm³ | [3][5] |

| Purity | Typically ≥97% | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 2-fluoro-6-methoxybenzonitrile. This process is a critical step to ensure the availability of this key intermediate for further synthetic applications.[1][3]

References

- 1. nbinno.com [nbinno.com]

- 2. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 3. This compound,150517-75-2->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

Application of 2-Fluoro-6-methoxybenzylamine in Agrochemical Development: A Proxy-Based Approach Using a Structurally Related Fungicide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct public-domain data on commercial agrochemicals synthesized specifically from 2-Fluoro-6-methoxybenzylamine is limited. Therefore, this document utilizes Fluxapyroxad , a structurally related and well-documented pyrazole-carboxamide fungicide, as a proxy to illustrate the potential applications, synthetic strategies, and biological mechanisms relevant to the development of agrochemicals from fluorinated and methoxy-substituted benzylamine building blocks. Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2]

Introduction

This document provides a detailed overview of the application of such a building block in the context of a leading class of fungicides, the pyrazole-carboxamides, using Fluxapyroxad as a representative example.

Synthetic Application: The Role of Substituted Amines in Pyrazole-Carboxamide Synthesis

The synthesis of pyrazole-carboxamide fungicides like Fluxapyroxad typically involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline or benzylamine derivative. In the case of Fluxapyroxad, the core structure is formed by the amide linkage between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and a complex aniline, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.

A hypothetical synthetic route for a fungicide derived from this compound would follow a similar logic, where the amine group of this compound would be reacted with an activated pyrazole carboxylic acid to form the corresponding N-(2-fluoro-6-methoxybenzyl)pyrazole-carboxamide.

General Synthetic Protocol for N-benzyl Pyrazole Carboxamides

This protocol outlines a general method for the synthesis of N-benzyl pyrazole carboxamides, which would be applicable for the reaction of this compound with a suitable pyrazole carboxylic acid.

Step 1: Activation of the Pyrazole Carboxylic Acid

The carboxylic acid group of the pyrazole is typically activated to facilitate the amide bond formation. This is commonly achieved by converting the carboxylic acid to an acid chloride.

-

Materials:

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This is often used directly in the next step.

-

Step 2: Amide Coupling Reaction

The activated pyrazole acid chloride is then reacted with the amine, in this hypothetical case, this compound.

-

Materials:

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

-

This compound

-

Anhydrous DCM or Toluene

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

-

Procedure:

-

Dissolve this compound and the base (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target N-(2-fluoro-6-methoxybenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

-

Biological Application: Fungicidal Activity and Mode of Action

Derivatives of this compound are anticipated to exhibit fungicidal properties, similar to other pyrazole-carboxamides. The specific efficacy would need to be determined through biological screening against a panel of pathogenic fungi.

Efficacy Data of Fluxapyroxad (Proxy)

The following table summarizes the fungicidal efficacy of Fluxapyroxad against various plant pathogens, demonstrating the potential potency of this class of compounds.

| Fungal Pathogen | Common Name of Disease | Crop | Efficacy (EC₅₀ in mg/L) |

| Sclerotinia sclerotiorum | White Mold | Various | 0.71 ± 0.14[3] |

| Botrytis cinerea | Gray Mold | Various | Data not readily available |

| Puccinia triticina | Wheat Leaf Rust | Wheat | Data not readily available |

| Mycosphaerella graminicola | Septoria Leaf Blotch | Wheat | Data not readily available |

| Powdery Mildew | Powdery Mildew | Wheat | 0.633 (for a similar compound)[4] |

Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the growth of a fungal population. Lower values indicate higher potency.

Experimental Protocol for In Vitro Fungicidal Assay

This protocol describes a standard method for determining the EC₅₀ value of a test compound against a fungal pathogen.

-

Materials:

-

Test compound (e.g., N-(2-fluoro-6-methoxybenzyl)pyrazole-carboxamide)

-

Fungal pathogen culture (e.g., Sclerotinia sclerotiorum)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

-

Micropipettes

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a series of dilutions of the test compound in sterile water containing a small amount of DMSO to ensure solubility.

-

Add the different concentrations of the test compound to molten PDA medium and pour into sterile petri dishes. A control plate with only DMSO should also be prepared.

-

Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached a certain size (e.g., two-thirds of the plate diameter).

-

Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pyrazole-carboxamide fungicides, including Fluxapyroxad, act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1] This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate.

By blocking the activity of SDH, these fungicides disrupt the production of ATP, the main energy currency of the cell. This leads to a cessation of fungal growth and ultimately cell death. The high specificity of these fungicides for the fungal SDH enzyme over the corresponding enzyme in plants and mammals contributes to their selective toxicity.

Conclusion

This compound represents a promising building block for the synthesis of novel agrochemicals. By leveraging the established principles of structure-activity relationships and synthetic methodologies, as exemplified by the successful pyrazole-carboxamide fungicides, researchers can explore the potential of this intermediate to develop new and effective crop protection solutions. The unique combination of fluorine and methoxy substituents offers a valuable tool for fine-tuning the biological activity and physicochemical properties of the resulting agrochemical candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in agrochemical development.

References

- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 2. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 3. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of 2-Fluoro-6-methoxybenzylamine using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 2-Fluoro-6-methoxybenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are intended to facilitate the structural confirmation and purity assessment of this compound.

Introduction

This compound is a versatile building block in organic synthesis. Its structural integrity is crucial for the successful synthesis of target molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atom, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, aiding in its structural confirmation. This application note outlines the standardized procedures for acquiring and interpreting NMR and MS data for this compound.

Data Presentation: Predicted and Expected Spectral Data

While experimental data for this compound is not widely published, the following tables summarize the predicted and expected NMR and MS data based on the analysis of structurally similar compounds. These values serve as a reference for researchers working with this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.85 | s | 2H | -CH₂NH₂ |

| ~1.50 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F |

| ~158 | C-OCH₃ |

| ~130 (d, J ≈ 10 Hz) | Ar-CH |

| ~115 (d, J ≈ 20 Hz) | Ar-CH |

| ~113 (d, J ≈ 5 Hz) | C-CH₂NH₂ |

| ~108 | Ar-CH |

| ~56 | -OCH₃ |

| ~38 | -CH₂NH₂ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -118 | t |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Ion |

| 156.0819 | [M+H]⁺ |

| 178.0638 | [M+Na]⁺ |

| 139.0612 | [M+H-NH₃]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][5]

-

Cap the NMR tube and gently invert it several times to ensure homogeneity.

Instrumentation and Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Nuclei: ¹H, ¹³C, ¹⁹F

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

¹⁹F NMR:

-

Pulse Program: zg30

-

Number of Scans: 64

-

Relaxation Delay: 1.0 s

-

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.[6]

Instrumentation and Parameters:

-

Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (+ESI)

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Drying Gas Flow: 8 L/min

-

Drying Gas Temperature: 325 °C

-

Mass Range: 50-500 m/z

Diagrams

Caption: Workflow for NMR and MS Analysis.

Caption: Proposed MS Fragmentation Pathway.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Application Notes for the HPLC Purification of 2-Fluoro-6-methoxybenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Fluoro-6-methoxybenzylamine derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are designed to be a robust starting point for achieving high purity of target compounds, suitable for subsequent research and development applications. The protocol covers both achiral (reverse-phase) and chiral separations.

Introduction